molecular formula C18H28O2 B1252422 Coniferonic acid

Coniferonic acid

Cat. No. B1252422
M. Wt: 276.4 g/mol
InChI Key: DNOBNGNBPVOMLW-XRPCLMINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,9Z,12Z,15Z)-octadecatetraenoic acid is an octadecatetraenoic acid having four double bonds located at positions 5, 9, 12 and 15 (the all-cis-isomer). It has a role as an algal metabolite and a plant metabolite.

Scientific Research Applications

Air Pollution and Forest Health

Research conducted by the Western Conifers Research Co-Operative indicates that air pollution, including acid rain, impacts the health of Western United States forests, with studies analyzing the effect of pollution on plant growth. Coniferonic acid, being a component of conifer trees, is indirectly involved in these studies (Olson, Binkley, & Böhm, 2011).

Cold Hardiness in Conifers

Bernier-Cardou and Bigras (2001) focused on the design and analysis of experiments related to the cold hardiness of conifers. Given that coniferonic acid is a constituent of conifer trees, this research is relevant to understanding how coniferonic acid may play a role in cold tolerance mechanisms (Bernier-Cardou & Bigras, 2001).

Biochemical Production and Use

Kajikawa et al. (2006) investigated the expression of a fatty acid desaturase from Chlamydomonas reinhardtii which produces pinolenic and coniferonic acids. This study demonstrates the potential for biochemical production of coniferonic acid in organisms like yeast and tobacco (Kajikawa et al., 2006).

Plant Stress Responses

A study on Pinus radiata highlights the plant’s physiological and biochemical responses to heat stress. As coniferonic acid is part of the phytochemical profile of conifers, understanding these responses could shed light on the role of coniferonic acid in stress resilience (Escandón et al., 2016).

Characterization of Conifers

Butcher (2015) reviewed the use of optical atomic spectrometry for analyzing conifers and their products. Coniferonic acid, being a key component of conifers, is likely to be part of such analyses (Butcher, 2015).

Diterpene Resin Acids in Conifers

Keeling and Bohlmann (2006) focused on diterpene resin acids in conifers, crucial for the plant’s resistance to herbivore and pathogen attacks. Coniferonic acid falls under this category, and understanding its role can provide insights into plant defense mechanisms (Keeling & Bohlmann, 2006).

properties

Product Name

Coniferonic acid

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(5Z,9Z,12Z,15Z)-octadeca-5,9,12,15-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,13-14H,2,5,8,11-12,15-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,14-13-

InChI Key

DNOBNGNBPVOMLW-XRPCLMINSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC/C=C\CCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCC=CCCCC(=O)O

synonyms

coniferonic acid
delta5-alpha-linolenic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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